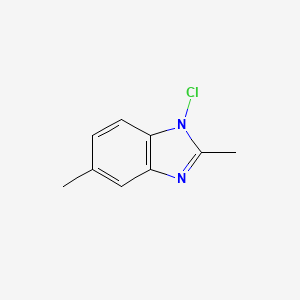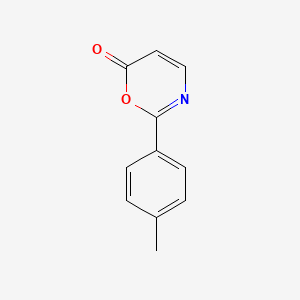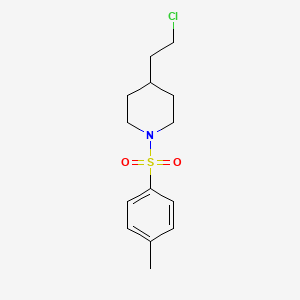
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is a chemical compound with a unique structure that includes two chlorine atoms and two hydroxyl groups attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione typically involves the chlorination of cyclohexene derivatives followed by hydroxylation. One common method includes the reaction of cyclohexene with chlorine gas under controlled conditions to introduce the chlorine atoms. Subsequent hydroxylation can be achieved using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can remove the chlorine atoms or hydroxyl groups, leading to different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce dechlorinated or dehydroxylated derivatives.
科学的研究の応用
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include oxidative stress responses and metabolic processes.
類似化合物との比較
Similar Compounds
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone:
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione: Another related compound with multiple hydroxyl groups.
Uniqueness
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
特性
| 91948-46-8 | |
分子式 |
C6H4Cl2O4 |
分子量 |
211.00 g/mol |
IUPAC名 |
5,5-dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C6H4Cl2O4/c7-5(8)3(9)1-2-4(10)6(5,11)12/h1-2,11-12H |
InChIキー |
LVOBJCMQTGNPQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(C(C1=O)(O)O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)


![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)

